

solubility of DL-cysteine hydrochloride hydrate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-cysteine hydrochloride hydrate*

Cat. No.: *B057344*

[Get Quote](#)

Solubility of DL-Cysteine Hydrochloride Hydrate: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of **DL-Cysteine Hydrochloride Hydrate** in various solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Quantitative Solubility Data

The solubility of **DL-Cysteine Hydrochloride Hydrate** is a critical parameter in its handling, formulation, and application in various scientific and pharmaceutical contexts. The following tables summarize the available quantitative data on its solubility in different solvents at various temperatures.

Table 1: Solubility of Cysteine Derivatives in Water

Solute	Temperature (°C)	Solubility (mg/mL)	pH	Notes
L-Cysteine Hydrochloride Monohydrate	20	650	Not Specified	Highly soluble. [1]
L-Cysteine Hydrochloride Monohydrate	Room Temp.	50	Not Specified	[1] [2]
L-Cysteine Hydrochloride Monohydrate	Not Specified	20	7.2 (PBS)	Solubility is significantly influenced by pH. [1]
L-Cysteine	25	280	Not Specified	
L-Cysteine	20	160	Not Specified	

Table 2: Solubility of Cysteine Derivatives in Organic Solvents

Solute	Solvent	Temperature	Solubility
L-Cysteine Hydrochloride Monohydrate	Ethanol	Not Specified	~10 mg/mL [2]
L-Cysteine Hydrochloride Monohydrate	Acetone	Not Specified	Insoluble [2]
L-Cysteine	Ethanol	Not Specified	Slightly soluble [3]
L-Cysteine	Acetone	Not Specified	Insoluble [4]
L-Cysteine	Ether	Not Specified	Insoluble [3][4]
L-Cysteine	Acetic Acid	Not Specified	Freely soluble [4]
L-Cysteine	Benzene	Not Specified	Insoluble [4]
L-Cysteine	Carbon Disulfide	Not Specified	Insoluble
L-Cysteine	Carbon Tetrachloride	Not Specified	Insoluble [4]

Factors Influencing Solubility

Several factors can significantly impact the solubility of **DL-Cysteine Hydrochloride Hydrate**:

- pH: The pH of the solution is a critical factor. The solubility of cysteine is lowest near its isoelectric point ($pI \approx 5.1$) and increases significantly in more acidic ($pH < 2$) or alkaline ($pH > 8$) conditions. [1] To enhance solubility, dissolving the compound in a dilute acid, such as 1N HCl, is often recommended. [1]
- Temperature: For many amino acids and their salts, solubility increases with temperature. [5] [6][7][8] However, for cysteine solutions, elevated temperatures can also accelerate oxidation.
- Oxidation: Cysteine in solution, particularly at neutral to alkaline pH, is susceptible to oxidation, forming cystine. [1] L-Cystine is significantly less soluble than L-Cysteine and can precipitate out of solution. [1] This process is accelerated by dissolved oxygen and trace

metal ions.^[1] The use of deoxygenated solvents and the addition of chelating agents like EDTA can help mitigate this issue.^[1]

- Solvent Polarity: The polarity of the solvent plays a crucial role. As a polar molecule, **DL-Cysteine Hydrochloride Hydrate** generally exhibits higher solubility in polar solvents like water and alcohols compared to non-polar organic solvents.^[5]

Experimental Protocols

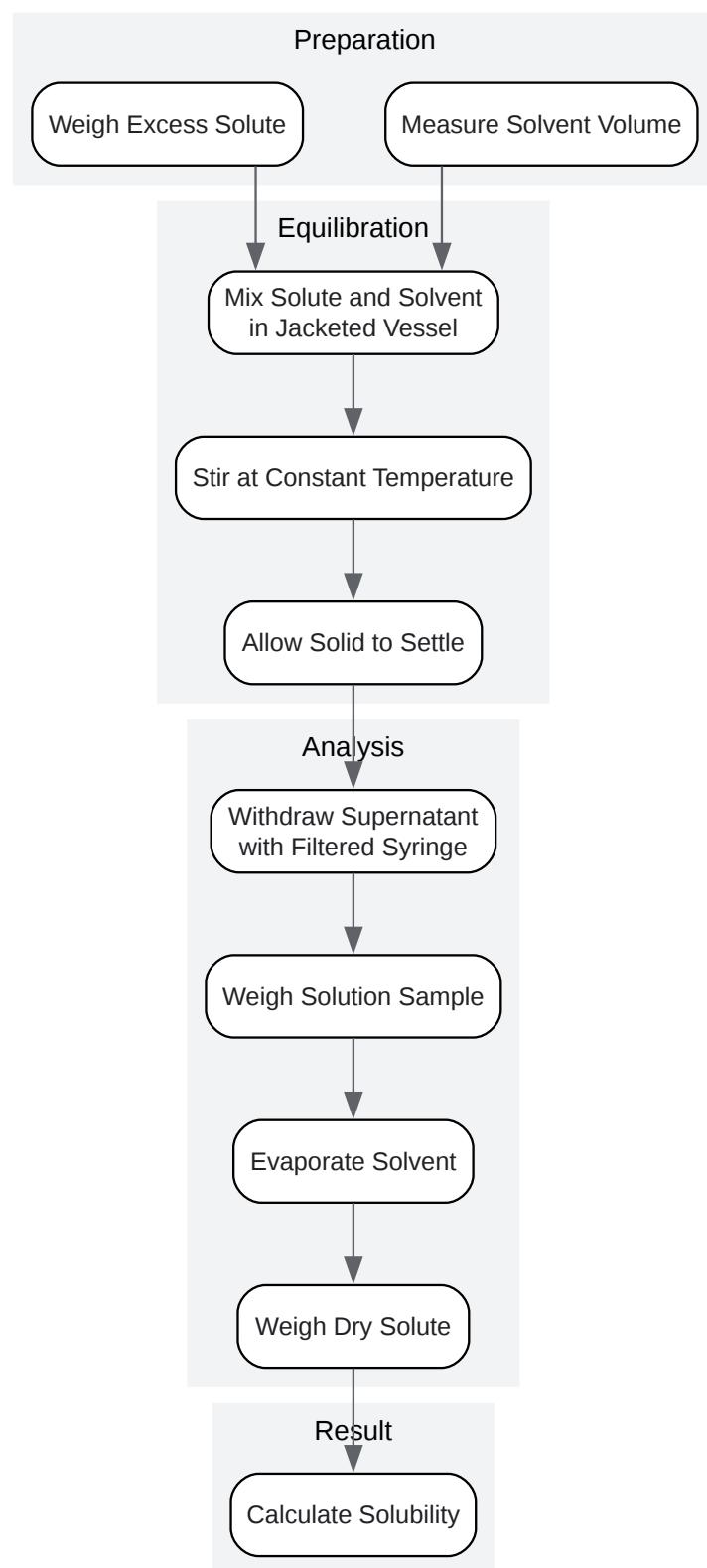
The determination of solubility is a fundamental experimental procedure. The following outlines a common methodology for accurately measuring the solubility of **DL-Cysteine Hydrochloride Hydrate**.

Static Gravimetric Method for Solubility Determination

The static gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.^{[5][6][7][8]}

Materials:

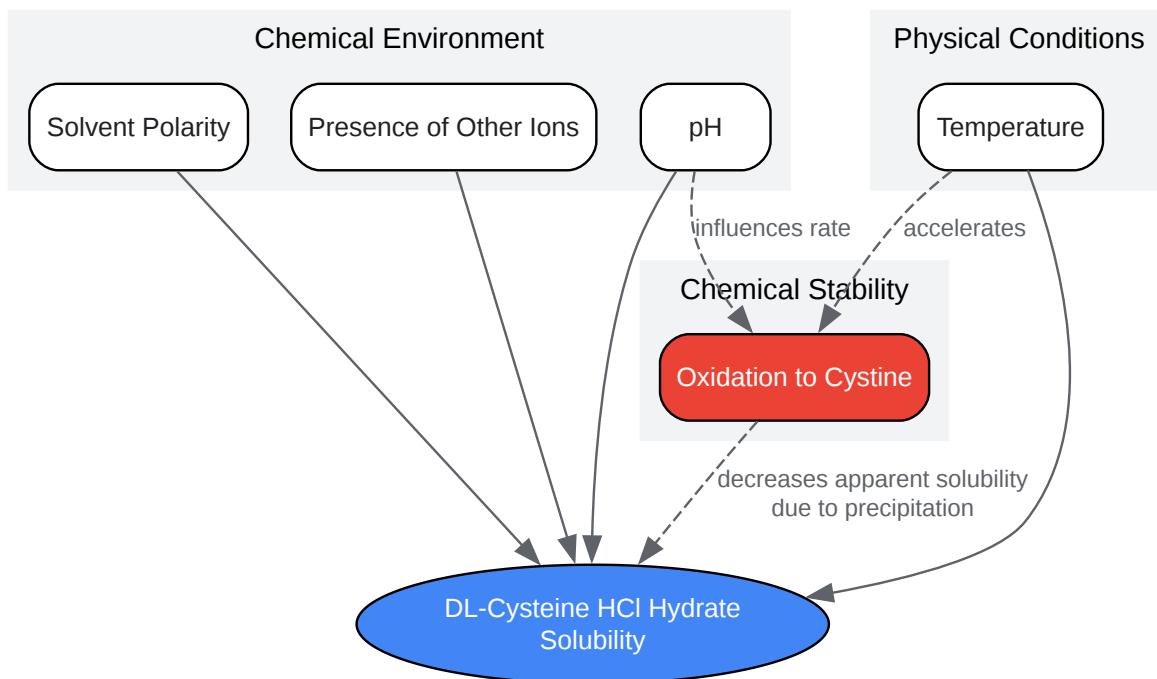
- **DL-Cysteine Hydrochloride Hydrate**
- Selected solvent(s)
- Jacketed glass vessel with a magnetic stirrer
- Constant temperature water bath
- Calibrated thermometer or thermocouple
- Analytical balance
- Syringe with a filter (e.g., 0.45 µm PTFE)
- Drying oven


Procedure:

- Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
- Sample Preparation: Add an excess amount of **DL-Cysteine Hydrochloride Hydrate** to a known volume of the solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
- Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure that equilibrium is reached. This can take several hours.
- Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes.
- Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter. The filter is crucial to prevent any solid particles from being included in the sample.
- Weighing: Dispense the filtered solution into a pre-weighed container. Record the total weight of the container and the solution.
- Drying: Place the container with the solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.
- Calculation: The solubility is calculated based on the mass of the dried solute and the mass of the solvent evaporated.

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of **DL-Cysteine Hydrochloride Hydrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the static gravimetric solubility determination method.

Factors Affecting DL-Cysteine Hydrochloride Hydrate Solubility

The interplay of various factors determines the final solubility of **DL-Cysteine Hydrochloride Hydrate** in a given system. This diagram illustrates these logical relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [solubility of DL-cysteine hydrochloride hydrate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057344#solubility-of-dl-cysteine-hydrochloride-hydrate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com